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molecular formula C9H5FN2 B1322421 4-Fluoro-1H-indole-7-carbonitrile CAS No. 313337-33-6

4-Fluoro-1H-indole-7-carbonitrile

Cat. No. B1322421
M. Wt: 160.15 g/mol
InChI Key: OHNJUDBFNBBWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06573262B2

Procedure details

To an oven dried 250 ml flask was charged with CH3MgBr (16.7 ml, 50 mmol, 3 M in Et2O) at r.t. under N2. It was then cooled down to −18° C. in a NaCl/ice bath, and 7-cyano-4-fluoroindole (2.0 g, 12.5 mmol) in dry THF (100 ml) was added dropwise using an addition funnel over 45 min. After 10 min, the reaction mixture was allowed to warm to r.t., and stirred for 2 hr. The reaction was slowly quenched with 5% sulfuric acid and the mixture stirred for 10 min. The reaction mixture was concentrated in vacuo and the residue poured into CHCl3 (150 ml). After neutralization with aqueous NH3 (50 ml), water (100 ml) was added, and the two layers were separated using a separation funnel. The aqueous layer was back extracted with CHCl3 (2×100 ml), and the combined organic extracts washed with H2O (100 ml), brine (100 ml), and dried (MgSO4). After evaporation in vacuo, the resulted crude compound was purified by flash chromatography (20% EtOAc/Hexane) to give 7-acetyl-4-fluoroindole (1.3 g, 59%) as a light gray solid. 1H NMR: (CDCl3) δ 10.55 (b s, 1H), 7.76 (dd, J=4.8, 8.3, 1H), 7.31 (app t, J=2.7, 1H), 6.83 (dd, J=8.4, 9.6, 1H), 6.67 (app t, J=2.9, 1H), 2.68 (s, 3H); HPLC Rt=1.343.
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg+].[Br-].C(C1C=C[C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH:12]=[CH:11]2)#N.[CH2:16]1[CH2:20][O:19][CH2:18][CH2:17]1>>[C:18]([C:17]1[CH:16]=[CH:20][C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH:12]=[CH:11]2)(=[O:19])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
16.7 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1C=CC(=C2C=CNC12)F
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-18 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven dried 250 ml flask
CUSTOM
Type
CUSTOM
Details
over 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t.
CUSTOM
Type
CUSTOM
Details
The reaction was slowly quenched with 5% sulfuric acid
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue poured into CHCl3 (150 ml)
ADDITION
Type
ADDITION
Details
After neutralization with aqueous NH3 (50 ml), water (100 ml) was added
CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with CHCl3 (2×100 ml)
WASH
Type
WASH
Details
the combined organic extracts washed with H2O (100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the resulted crude compound
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (20% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C2C=CNC12)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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